molecular formula C14H11ClO2 B7849154 2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B7849154
M. Wt: 246.69 g/mol
InChI Key: AEKBPHXHGZXHDE-UHFFFAOYSA-N
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Description

2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is a chemical compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its chloro and methyl substituents, which influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Derivative Synthesis: The compound can be synthesized starting from biphenyl through a series of reactions involving chlorination and methylation.

  • Chlorination: The biphenyl core is subjected to chlorination using reagents like chlorine gas or thionyl chloride under controlled conditions to introduce the chloro group at the desired position.

  • Methylation: The chlorinated biphenyl undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl group at the appropriate position.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or borane.

  • Substitution: Nucleophiles such as hydroxide or alkoxide ions are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex biphenyl-based molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

  • 2-Chloro-6-methylbenzoic acid: Similar structure but lacks the biphenyl core.

  • 2'-Chloro-6-methylbiphenyl-3-carboxylic acid: Similar but with different positions of substituents.

  • 2-Chloro-6-methylphenylacetic acid: Contains a phenylacetic acid group instead of biphenyl.

Uniqueness: 2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides enhanced stability and reactivity compared to its monophenyl counterparts.

Properties

IUPAC Name

3-(2-chlorophenyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-7-10(14(16)17)8-12(9)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKBPHXHGZXHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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